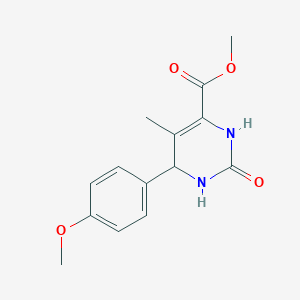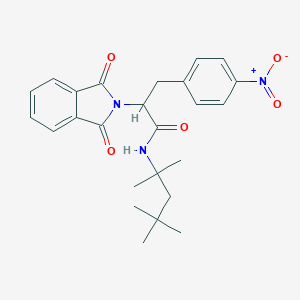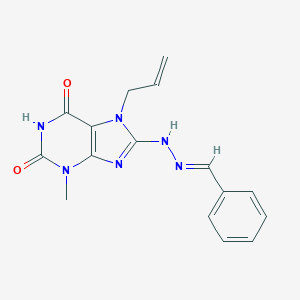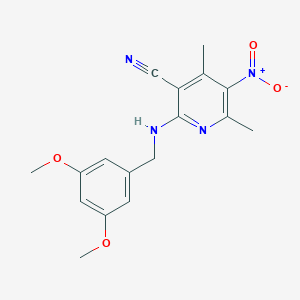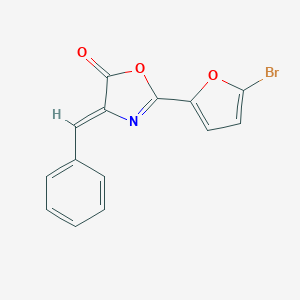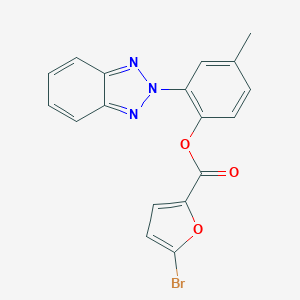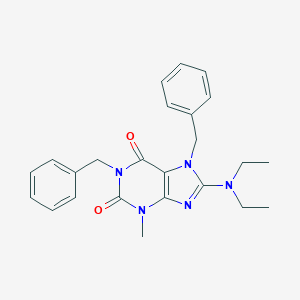![molecular formula C21H14ClN5O3S2 B414438 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-[4-(CYANOMETHYL)PHENYL]BENZAMIDE](/img/structure/B414438.png)
2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-[4-(CYANOMETHYL)PHENYL]BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide is a complex organic compound that features a benzothiadiazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide typically involves multiple steps. The benzothiadiazole core can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in pyridine, yielding the benzothiadiazole structure
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like thionyl chloride.
化学反应分析
Types of Reactions
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulfonamido positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl derivatives, while reduction could regenerate the original diamine structure.
科学研究应用
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties.
作用机制
The mechanism of action of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiadiazole core is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This interaction can affect various biological pathways and molecular targets, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its use in electronic materials.
4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of larger molecules and conductive polymers.
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid: Another derivative with similar structural features.
Uniqueness
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable for applications in advanced materials and pharmaceuticals.
属性
分子式 |
C21H14ClN5O3S2 |
|---|---|
分子量 |
484g/mol |
IUPAC 名称 |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide |
InChI |
InChI=1S/C21H14ClN5O3S2/c22-14-6-9-17(27-32(29,30)19-3-1-2-18-20(19)26-31-25-18)16(12-14)21(28)24-15-7-4-13(5-8-15)10-11-23/h1-9,12,27H,10H2,(H,24,28) |
InChI 键 |
QONQHVSNLFKJGV-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)CC#N |
规范 SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


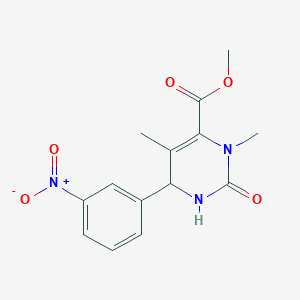
![4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide](/img/structure/B414360.png)
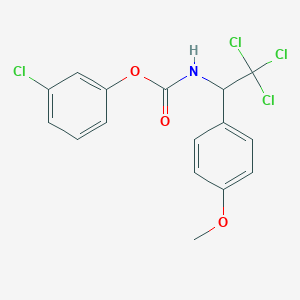
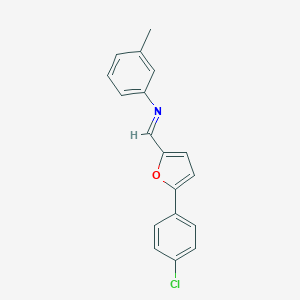
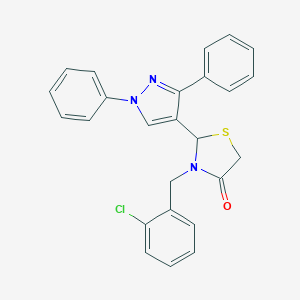
![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]-1-naphthamide](/img/structure/B414368.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B414369.png)
